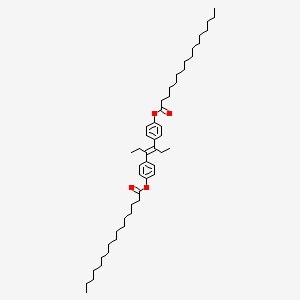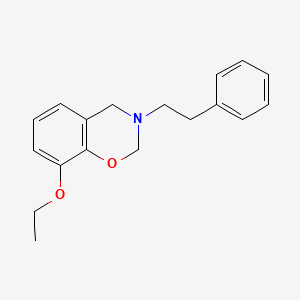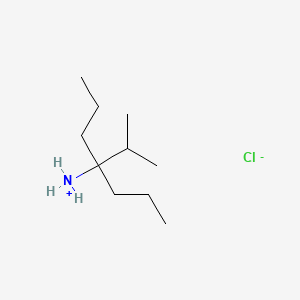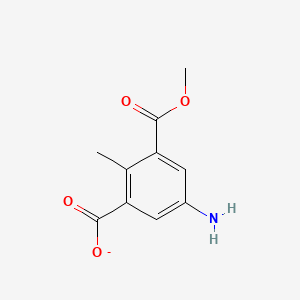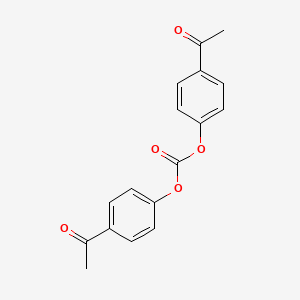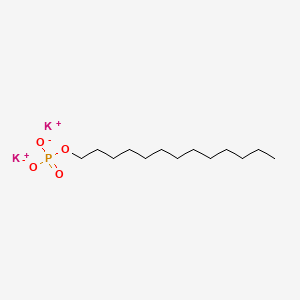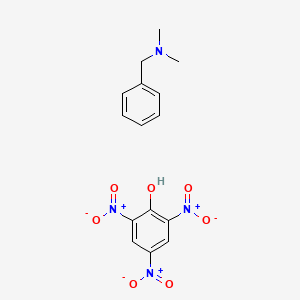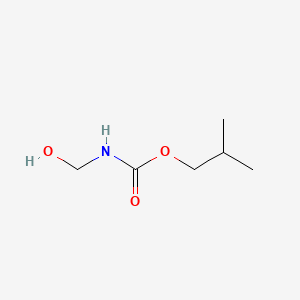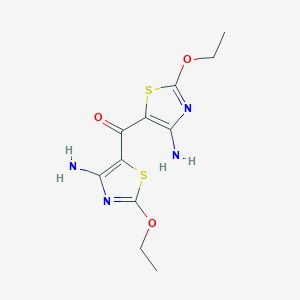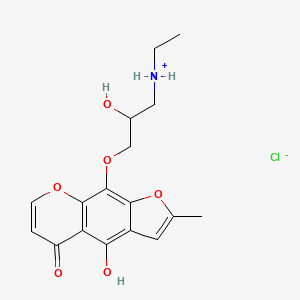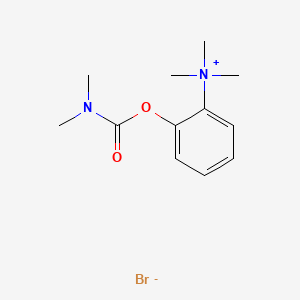
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate involves the esterification of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the neostigmine base. This base is then reacted with methyl bromide to produce the quaternary ammonium salt . The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
Applications De Recherche Scientifique
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved muscle tone and strength in conditions like myasthenia gravis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Physostigmine: Another cholinesterase inhibitor that can cross the blood-brain barrier, unlike neostigmine.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate is unique in its specific use for myasthenia gravis and its inability to cross the blood-brain barrier, which limits its central nervous system effects compared to other cholinesterase inhibitors .
Propriétés
Numéro CAS |
66967-87-1 |
|---|---|
Formule moléculaire |
C12H19BrN2O2 |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YFNDHXKEDHTVOV-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


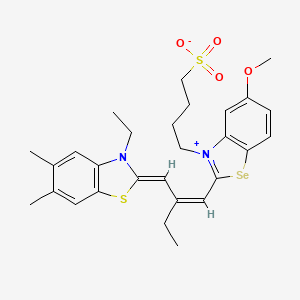
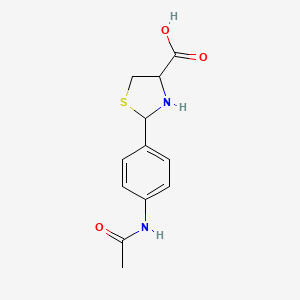
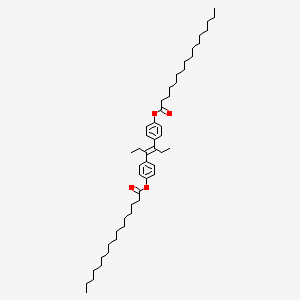
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
